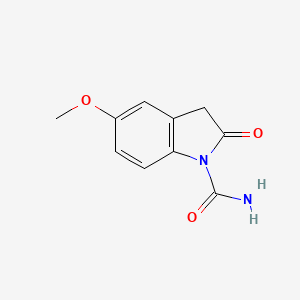

5-Methoxy-2-oxoindoline-1-carboxamide

CAS No.:

Cat. No.: VC20540403

Molecular Formula: C10H10N2O3

Molecular Weight: 206.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10N2O3 |

|---|---|

| Molecular Weight | 206.20 g/mol |

| IUPAC Name | 5-methoxy-2-oxo-3H-indole-1-carboxamide |

| Standard InChI | InChI=1S/C10H10N2O3/c1-15-7-2-3-8-6(4-7)5-9(13)12(8)10(11)14/h2-4H,5H2,1H3,(H2,11,14) |

| Standard InChI Key | YKASTVUWOMEEMG-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC2=C(C=C1)N(C(=O)C2)C(=O)N |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The core structure of 5-methoxy-2-oxoindoline-1-carboxamide consists of an indoline scaffold fused with a pyrrolidine ring. Key substituents include:

-

Methoxy group (-OCH) at position 5, enhancing electron-donating effects and influencing solubility.

-

Oxo group (=O) at position 2, contributing to hydrogen-bonding interactions.

-

Carboxamide (-CONH) at position 1, a common pharmacophore in drug design due to its hydrogen-bonding capacity .

The Z-configuration of the carboxamide group, inferred from analogous compounds, plays a critical role in its molecular interactions .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 206.20 g/mol | |

| SMILES | COc1ccc2c(c1)CC(=O)N2C(N)=O | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 4 | |

| XLogP3 | 1.2 (estimated) |

Synthesis and Characterization

Analytical Characterization

Critical techniques for structural confirmation include:

-

NMR Spectroscopy: -NMR reveals the methoxy singlet (~δ 3.8 ppm) and carboxamide NH protons (~δ 6.5–7.0 ppm) .

-

FT-IR: Strong absorptions at ~1650 cm (C=O stretch) and ~1250 cm (C-O of methoxy) .

-

Mass Spectrometry: High-resolution MS confirms the molecular ion peak at m/z 206.20 .

Biological Activity and Mechanisms

Table 2: Comparative Bioactivity of Oxoindoline Derivatives

| Compound | IC (µM) | Target Pathway |

|---|---|---|

| 5-Methoxy-2-oxoindoline-1-carboxamide | Not reported | Inferred apoptosis |

| Analogous hydrazide derivative | 15.2 | Procaspase-3 activation |

Research Applications and Future Directions

Pharmaceutical Intermediate

The carboxamide group positions this compound as a versatile intermediate in synthesizing kinase inhibitors and antimicrobial agents. For instance, indoline carboxamides are precursors to compounds targeting cyclin-dependent kinases (CDKs) in cancer therapy .

Material Science

Oxoindoline derivatives are explored in OLED technology due to their electron-transport properties. The methoxy group’s electron-donating effects could improve luminescence efficiency in such applications.

Challenges and Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume